(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Peptide Synthesis Medicinal Chemistry Chemical Biology

Research synthesis of metabolically stable peptide mimetics requires precise chirality. Unprotected beta-amino acid analogs introduce variability and require complex handling. This (S)-enantiomer hydrochloride solves these issues. - Defined stereochemistry for reliable SAR; - Latent p-nitrophenyl amine for site-specific bioconjugation; - Stable hydrochloride salt ensures solubility and handling. Supply: High-purity (≥95%) with rigorous quality control, ready for SPPS incorporation.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 270062-87-8
Cat. No. B112386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
CAS270062-87-8
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
InChIKeyWPIIXVVGUXXORP-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, also known as 4-Nitro-L-β-homophenylalanine hydrochloride , is a chiral, non-proteinogenic beta-amino acid derivative. It is distinguished by a 4-nitrophenyl substituent on its butanoic acid backbone [1]. This compound is a key building block in the synthesis of complex peptides and small molecules, offering unique reactivity and stereochemical control for advanced pharmaceutical and biochemical research applications .

1
Chiral reference-standard workflow for enantioselective synthesis
2
Salt-form selection supports defined solubility and handling
3
p-Nitrophenyl side chain enables orthogonal reactivity

Substitution Risks for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


Generic substitution or the use of alternative, unprotected beta-amino acid analogs fails to meet the stringent requirements for precise stereochemical control and downstream chemical compatibility. The (S)-enantiomer's specific chirality is non-negotiable for engaging in stereospecific interactions with chiral biological targets, a prerequisite for generating meaningful structure-activity relationship (SAR) data [1]. Furthermore, the commercially offered hydrochloride salt form is critical for ensuring defined solubility, purity, and stability during storage and use . Unprotected or differently protected variants necessitate distinct handling, deprotection, and purification steps that can compromise the yield and integrity of complex synthetic pathways, introducing unacceptable experimental variability .

Stereochemistry (R)-enantiomer or racemate may shift chiral recognition and SAR interpretation; stereochemical attribution requires single-enantiomer control.
Salt form Free base may differ in solubility and handling; hydrochloride salt consistency supports batch reproducibility.
Side chain Unsubstituted phenylalanine analogs lack the p-nitrophenyl handle; orthogonal reactivity context may not transfer.

Differentiated Utility of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


High Chemical Purity

Procurement specifications for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride from reputable vendors consistently guarantee a purity level of ≥ 99% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for minimizing side reactions and ensuring high yields in multi-step syntheses, particularly in automated solid-phase peptide synthesis (SPPS).

Chemical Purity
Class-level
≥99% (HPLC)
Supports synthetic efficiency and reduced byproduct risk
Vendor COA data; verify lot-specific certificate
Peptide Synthesis Medicinal Chemistry Chemical Biology

Defined Stereochemical Identity

The specific (S)-enantiomer is defined and verified by its specific optical rotation of [a]D25 = -25.0 ± 2º (C=1 in DMF) . This stands in stark contrast to its mirror-image (R)-enantiomer (CAS 331763-78-1) [1], which would exhibit an optical rotation of equal magnitude but opposite sign, leading to divergent and potentially confounding interactions in a chiral biological environment.

Stereochemical Identity
Head-to-head
[α]D²⁵ = −25.0 ± 2° (DMF)
Ensures stereochemical attribution in chiral environments
Distinct from (R)-enantiomer (CAS 331763-78-1)
Chiral Chemistry Asymmetric Synthesis Structure-Activity Relationship (SAR)

Hydrochloride Salt Form Advantage

The compound is supplied and used as a stable hydrochloride salt (C10H12N2O4·HCl, MW 260.68) , which offers superior handling and solubility properties compared to the free base form (CAS 331763-77-0) [1]. The free base of many amino acids can be less stable and more difficult to handle due to hygroscopicity or inconsistent solubility. The salt form provides a well-defined, stable solid that is readily soluble in polar solvents like water and DMF .

Salt Form Advantage
Supporting evidence
Hydrochloride salt; stable solid
Supports predictable solubility and batch consistency
Compared to free base (CAS 331763-77-0)
Compound Handling Formulation Chemical Stability

p-Nitrophenyl Reactivity Profile

The presence of the p-nitrophenyl group provides a unique, orthogonal reactive site compared to unsubstituted phenylalanine analogs . This nitro group can be chemoselectively reduced to an amine, offering a convenient handle for further functionalization, such as fluorescent labeling or bioconjugation [1]. Unlike the simple benzyl side chain in L-phenylalanine, the p-nitrophenyl group's electron-withdrawing nature and chromogenic properties can be leveraged in both synthesis and assay development .

p-Nitrophenyl Reactivity
Class-level
Reducible nitro group present
Provides orthogonal synthetic handle for functionalization
Versus unsubstituted phenylalanine analogs
Chemical Biology Bioconjugation Fluorescent Labeling

Applications of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


Constrained Peptide Mimetics and Foldamers

Its beta-amino acid backbone imparts resistance to proteolytic degradation and introduces unique conformational constraints into peptide chains. This is ideal for creating metabolically stable peptide mimetics or foldamers for studying protein-protein interactions and developing long-acting therapeutics .

Targeted Drug Delivery and ADC Payloads

The p-nitrophenyl group serves as a latent amine. Upon mild reduction, it provides a site-specific handle for attaching cytotoxic payloads or fluorescent probes to peptides, antibodies, or other biomolecules . This enables the precise construction of bioconjugates for targeted therapies or advanced biological imaging [1].

Fluorescent Probes and Biosensors

The intrinsic chromogenic properties of the p-nitrophenyl group can be exploited in the design of enzyme substrates. By incorporating this building block, researchers can create synthetic substrates where enzymatic cleavage releases a colored or fluorescent p-nitrophenol reporter, facilitating high-throughput screening and diagnostic assay development .

SPPS of Modified Bioactive Peptides

With its high purity and defined stereochemistry, this compound is a reliable building block for automated SPPS. It can be directly incorporated into growing peptide chains using standard Fmoc/tBu chemistry (following appropriate protection of the amino group, e.g., with Fmoc-OSu), enabling the creation of custom, modified peptides with tailored biological and physical properties .

Application
Selection Property
Validation Focus
Constrained Peptide Mimetics
Beta-amino acid backbone for proteolytic stability
Conformational constraint validation
Bioconjugation Studies
Latent amine via nitro reduction
Site-specific attachment verification
Enzyme Substrate Design
Chromogenic p-nitrophenyl reporter
Cleavage-dependent signal validation
Modified Peptide Synthesis
High-purity SPPS building block
Coupling efficiency and yield monitoring

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